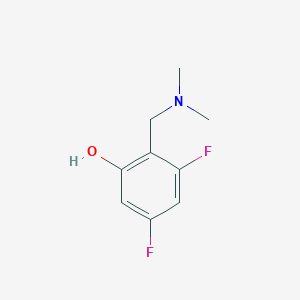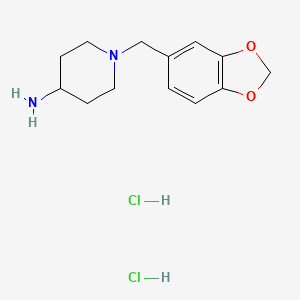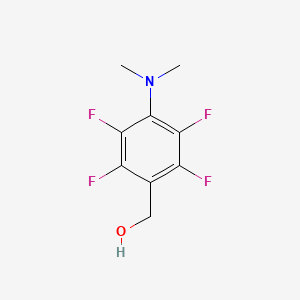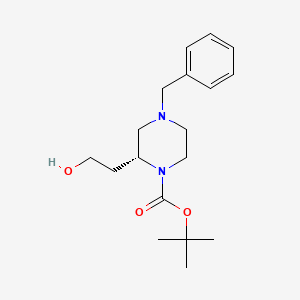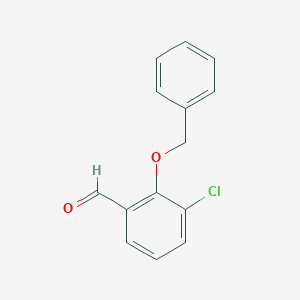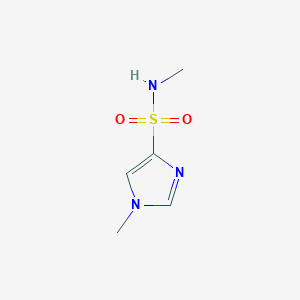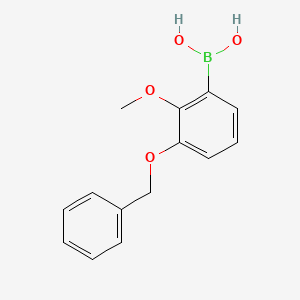
(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% (2,4-DFPP) is a synthetic compound used for various scientific research applications. It is a pyrimidine derivative, which is a class of heterocyclic compounds containing a six-membered ring system with two nitrogen atoms at positions 1 and 3. This compound is relatively stable and has been used in various studies for its various biochemical and physiological effects.
科学研究应用
(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% has been used in various scientific research applications. It has been used in studies of the mechanism of action of various drugs, such as anticonvulsants, antidepressants, and antipsychotics. It has also been used in studies of the biochemical and physiological effects of various drugs, such as the effects of anticonvulsants on the brain. In addition, it has been used in studies of the effects of various drugs on the cardiovascular system, such as the effects of anticoagulants on the heart.
作用机制
The mechanism of action of (2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as serotonin and dopamine. By inhibiting the activity of MAO, (2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% may increase the levels of these neurotransmitters in the brain, which may have beneficial effects on mood and behavior.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% has been found to have various biochemical and physiological effects. It has been found to increase levels of serotonin and dopamine in the brain, which may have beneficial effects on mood and behavior. It has also been found to inhibit the activity of MAO, which may lead to increased levels of these neurotransmitters in the brain. In addition, (2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% has been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% has several advantages for use in laboratory experiments. It is relatively stable, which makes it easy to handle and store. It is also relatively inexpensive, which makes it a cost-effective option for research. However, there are some limitations to using (2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% in laboratory experiments. It is not approved for use in humans, so it cannot be used in clinical trials. In addition, it has not been extensively studied, so its effects may not be fully understood.
未来方向
There are several potential future directions for the use of (2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95%. It could be used in further studies of the biochemical and physiological effects of various drugs, such as the effects of anticonvulsants on the brain. It could also be used in studies of the mechanism of action of various drugs, such as the effects of anticoagulants on the heart. In addition, it could be used in studies of the effects of various drugs on the cardiovascular system, such as the effects of anticoagulants on the heart. Finally, it could be used in studies of the effects of various drugs on the immune system, such as the effects of immunosuppressants on the body.
合成方法
(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% can be synthesized using a three-step method. The first step is the synthesis of the pyrimidine ring, which is achieved by reacting 4-fluorophenylacetic acid with 2,4-dichloropyrimidine in the presence of a base, such as sodium hydroxide or potassium carbonate. The second step is the formation of the dihydroxy group, which is accomplished by reacting the pyrimidine ring with 2-hydroxy-4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. The third step is the formation of the fluorine atom, which is accomplished by reacting the dihydroxy group with 4-fluorobenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate.
属性
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-12-10(15)13-9(8)14/h1-5H,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVHEJULQADVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


